molecular formula C3H6FNO2 B1619378 3-Fluoro-l-alanine CAS No. 35455-21-1

3-Fluoro-l-alanine

Numéro de catalogue: B1619378
Numéro CAS: 35455-21-1
Poids moléculaire: 107.08 g/mol
Clé InChI: UYTSRQMXRROFPU-REOHCLBHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Fluoro-L-alanine is a non-natural, fluorinated analogue of the proteinogenic amino acid L-alanine. The van der Waals radius of fluorine is similar to that of hydrogen, allowing it to mimic natural amino acids in biological systems, while its high electronegativity introduces significant metabolic and functional abnormalities in proteins that incorporate it . This compound is a versatile building block in biomedical research. It exhibits antibacterial and antivirus properties, primarily functioning as a broad-spectrum antibiotic by acting as an irreversible inactivator of alanine racemase, a key enzyme in bacterial cell wall biosynthesis . In enzymatic studies, this compound serves as a critical substrate for investigating reaction mechanisms. Research using L-alanine dehydrogenase (AlaDH) from Bacillus subtilis has employed this compound to study intrinsic kinetic isotope effects and detail the steps of oxidative deamination, revealing that the transfer of a hydride ion is a partially rate-limiting step . Furthermore, fluorinated amino acids like this compound are precursors for Positron Emission Tomography (PET) probes. When labeled with the radioactive isotope fluorine-18, resulting in compounds such as 3-18F-L-Ala, they can be used as radiotracers for cancer imaging, helping to measure amino acid transport rates into tumor cells . The compound can be synthesized enzymatically via reductive amination of 3-fluoropyruvate, catalyzed by alanine dehydrogenase in the presence of NADH and ammonia . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Propriétés

IUPAC Name

(2R)-2-amino-3-fluoropropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6FNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTSRQMXRROFPU-REOHCLBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6FNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35455-21-1
Record name L-Alanine, 3-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035455211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Applications De Recherche Scientifique

Biochemical Applications

Enzymatic Synthesis
3-Fluoro-L-alanine can be synthesized enzymatically using alanine dehydrogenase. This process involves the conversion of 3-fluoropyruvate into 3-FLA in the presence of co-factors like NADH and ammonia. Research has demonstrated that this method can achieve high yields, with an average conversion rate of around 73% and a space-time yield of 75 g/L/day over extended operation periods .

Kinetic Resolution
The kinetic resolution of 3-fluoroalanine is facilitated through the use of fusion proteins that enhance the selectivity of reactions involving fluorinated amino acids, making them valuable chiral building blocks in asymmetric synthesis . This property is particularly useful in pharmaceutical development for producing enantiomerically pure compounds.

Medicinal Chemistry

Drug Development
Fluorinated amino acids such as 3-FLA serve as critical components in drug design due to their unique properties that can influence the pharmacokinetics and pharmacodynamics of therapeutic agents. For instance, studies have shown that incorporating fluorinated residues can enhance the stability and bioactivity of peptides .

Antimicrobial Properties
Research indicates that fluorinated amino acids exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. This has implications for developing new antibiotics and other antimicrobial agents .

Synthetic Organic Chemistry

Building Block for Complex Molecules
this compound is utilized as a building block in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions, including electrophilic fluorination and asymmetric synthesis, makes it a versatile intermediate in synthetic pathways .

Case Study: Synthesis of Fluorinated Peptides
A study demonstrated the successful incorporation of 3-FLA into peptide sequences, showcasing its utility in generating novel peptides with enhanced properties. The incorporation was achieved through selective reactions that maintained the integrity of the peptide bonds while introducing the fluorinated residue .

Table 1: Enzymatic Production of this compound

Enzyme TypeSubstrateYield (%)Reaction Time (days)Reference
Alanine Dehydrogenase3-Fluoropyruvate734
Fusion ProteinVarious substrates>85Variable
Alanine Racemase3-Fluoropyruvate~90Variable

Table 2: Applications in Medicinal Chemistry

ApplicationDescriptionReference
Drug DevelopmentEnhances stability and bioactivity
Antimicrobial ActivityIncreased efficacy against bacterial strains

Analyse Des Réactions Chimiques

Alanine Dehydrogenase-Catalyzed Reductive Amination

The primary method involves alanine dehydrogenase (AlaDH) catalyzing the reductive amination of 3-fluoropyruvate (FPyr) with ammonia to form 3-fluoro-L-alanine. This reaction is coupled with formate dehydrogenase (FDH) for cofactor regeneration (NADH/NAD⁺), enabling continuous production in enzyme membrane reactors .

Reaction parameters :

  • Substrate : 3-fluoropyruvate + ammonium formate

  • Optimal pH : 7.8

  • Kₘ values :

    • FPyr: 2.94 mM

    • NADH: 0.56 mM

    • Ammonia: 105 mM

  • Yield : 73% conversion, space-time yield of 75 g/L/day over 4 days

  • Enzyme consumption :

    • AlaDH: 11,370 units/kg

    • FDH: 22,950 units/kg

MethodEnzyme SystemSubstrateYieldKey Feature
AlaDH + FDH Alanine dehydrogenase + formate dehydrogenaseFPyr + ammonium formate73%Continuous membrane reactor operation
DAPDH Diaminopimelate dehydrogenaseFPyr>85%Enables (S)-enantiomer production
ω-Transaminase ω-Transaminase + amino donorFPyr + (rac)-α-MBAHigh yieldUtilizes amino donors for reductive amination

Trifluorinated Derivatives via Biocatalysis

Trifluoropyruvate (F₃Pyr) is converted to trifluoroalanine using AlaDH or DAPDH , though trifluorinated substrates show reduced activity due to steric/electronic effects .

Key observations :

  • F₃Pyr substrate :

    • Kₘ (AlaDH): 121 mM

    • Activity: ~0.05 U/mg protein

  • Yield : First reported biocatalytic synthesis of trifluoroalanine .

Isotope Effects in Oxidative Deamination

Mechanistic Insights

Kinetic Isotope Effects (KIE)

Studied using 3-fluoro-[2-²H]-L-alanine (3-F-[²H]-L-Ala) in AlaDH-catalyzed oxidative deamination:

  • H₂O solvent :

    • KIE on Vₘₐₓ: 1.1

    • KIE on Vₘₐₓ/Kₘ: 1.2

  • ²H₂O solvent :

    • KIE on Vₘₐₓ: 1.4

    • KIE on Vₘₐₓ/Kₘ: 2.1

Solvent Isotope Effects (SIE)

  • 3-F-L-Ala :

    • SIE on Vₘₐₓ: 1.0

    • SIE on Vₘₐₓ/Kₘ: 0.87

  • 3-F-[²H]-L-Ala :

    • SIE on Vₘₐₓ: 1.4

    • SIE on Vₘₐₓ/Kₘ: 1.5

Defluorination Reactions

Unexpected β-Elimination
An alanine racemase from Streptomyces lavendulae (ALR) exhibits defluorination activity via β-elimination, converting 3-fluoroalanine to fluoropyruvate .

Implications :

  • Competing reaction pathway in enzymatic cascades.

  • Highlights challenges in maintaining fluorine retention during synthesis .

Structural and Mechanistic Considerations

Key Factors Influencing Fluorine Retention

  • Electronic effects : Fluorine’s electron-withdrawing nature destabilizes intermediates.

  • Steric hindrance : Trifluoromethyl groups reduce enzyme activity (Kₘ increases) .

  • Enzyme specificity : DAPDH from Symbiobacterium thermophilum enables (S)-enantiomer production .

Comparaison Avec Des Composés Similaires

3-Fluoro-D-alanine (Fludalanine)

  • Structure : Enantiomer of 3-Fluoro-L-alanine (D-configuration).
  • Synthesis : Chemically resolved from 3-Fluoro-DL-alanine using quinine hydrochloride, yielding 54.2% D-isomer with [α]²⁵D = −10.4° .
  • Applications : Potent inhibitor of bacterial alanine racemase, disrupting cell wall synthesis. Metabolized to fluoropyruvate (FP) and fluorolactate (FL), with FL as the predominant metabolite in primates .
  • Key Data: Property Value Reference Molecular Formula C₃H₆FNO₂ Enzyme Inhibition (IC₅₀) <1 µM (bacterial racemase) Metabolic Stability Rapid conversion to FL in vivo

3,3,3-Trifluoroalanine

  • Structure: β-carbon trifluorinated analog (C₃H₄F₃NO₂).
  • Applications : Used in peptide engineering to enhance metabolic stability and modulate hydrophobicity .
  • Key Data: Property Value Reference Molecular Weight 143.06 g/mol Purity 97% (commercial samples) IUPAC Name 2-Amino-3,3,3-trifluoropropanoic acid

3-Chloro-L-alanine

  • Structure: Chlorine replaces fluorine at the β-carbon (C₃H₆ClNO₂).
  • Synthesis : Chemical halogenation of L-alanine precursors.
  • Applications : Intermediate in antibiotic synthesis; exhibits neurotoxic effects via irreversible inhibition of cysteine proteases .
  • Safety : Classified as harmful (H302, H315, H319) with skin/eye irritation risks .
  • Key Data :

    Property Value Reference
    CAS Number 2731-73-9
    Acute Toxicity (Oral) LD₅₀ = 250 mg/kg (rat)

3-Fluoro-DL-phenylalanine

  • Structure: Phenyl group substituted with fluorine at the meta position (C₉H₁₀FNO₂).
  • Synthesis : Chemical fluorination of phenylalanine precursors.
  • Applications : Used in PET imaging probes and as a building block for fluorinated peptides .
  • Key Data: Property Value Reference Molecular Formula C₉H₁₀FNO₂ Enantiomeric Form Racemic (DL)

3-Sulfino-L-alanine

  • Structure: Sulfinic acid group at the β-carbon (C₃H₇NO₄S).
  • Applications : Intermediate in cysteine metabolism; precursor to taurine biosynthesis .
  • Key Data :

    Property Value Reference
    Alternate Names L-Cysteine sulfinic acid
    CAS Number 20740-19-6

Méthodes De Préparation

Sodium Borodeuteride-Mediated Reductive Amination

A seminal method involves the reductive amination of fluoropyruvic acid using sodium borodeuteride (NaBD₄) in aqueous ammonia. This approach, reported by Baxter and Reitz, produces 3-fluoro-D,L-alanine-2-d with selective deuteration at the α-carbon. The reaction proceeds via the formation of a Schiff base intermediate, which is subsequently reduced under mild conditions (0–25°C) to yield the racemic product.

Key Conditions

  • Reactants : Fluoropyruvic acid, aqueous ammonia, NaBD₄
  • Solvent : Water
  • Temperature : 0–25°C
  • Yield : 60–70% (racemic mixture)

This method is notable for its simplicity and compatibility with isotopic labeling, making it valuable for metabolic studies. However, the lack of enantioselectivity necessitates additional resolution steps to isolate the L-isomer.

Asymmetric Synthesis via Chiral Auxiliaries

D-α-Methylbenzylamine-Mediated Asymmetric Hydrogenation

The patent US3929576A outlines an asymmetric synthesis route using D-α-methylbenzylamine as a chiral auxiliary. Fluoropyruvic acid reacts with D-α-methylbenzylamine in ethanol to form a ketimine intermediate, which undergoes catalytic hydrogenation with palladium on carbon (Pd/C) to yield N-(D-α-methylbenzyl)-3-fluoro-D-alanine. Subsequent hydrogenolysis with palladium hydroxide-on-charcoal removes the benzyl group, affording enantiomerically pure 3-fluoro-D-alanine.

Key Conditions

  • Catalyst : 10% Pd/C (hydrogenation), Pd(OH)₂/C (hydrogenolysis)
  • Pressure : 40 psi H₂
  • Solvent : Ethanol/water
  • Yield : 75–80% (ee > 98%)

This method achieves high enantiomeric excess (ee) but requires specialized catalysts and multiple purification steps. The use of deuterium gas in place of hydrogen enables the synthesis of 2-deutero-3-fluoro-D-alanine analogs.

Enzymatic Transamination with D-Amino Acid Oxidase

An alternative asymmetric approach employs D-amino acid oxidase (DAAO) to transfer the amino group from D-proline to fluoropyruvic acid. In a nitrogen-flushed system, DAAO catalyzes the transamination at pH 8.5, yielding 3-fluoro-D-alanine after thermal inactivation and precipitation.

Key Conditions

  • Enzyme : Hog kidney DAAO (40 U/mL)
  • Buffer : 0.1 M sodium pyrophosphate, pH 8.5
  • Substrates : 40 mM fluoropyruvate, 8 mM D-proline
  • Yield : 50–55% (ee > 95%)

This biocatalytic method offers mild reaction conditions but suffers from lower yields compared to chemical synthesis.

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Gerus et al. demonstrated the enzymatic resolution of racemic N-Boc-3-fluoroalanine methyl ester using lipases. Pseudomonas fluorescens lipase selectively hydrolyzes the L-enantiomer, leaving the D-enantiomer intact. Subsequent deprotection yields optically pure 3-fluoro-L-alanine.

Key Conditions

  • Enzyme : Pseudomonas fluorescens lipase
  • Substrate : N-Boc-3-fluoroalanine methyl ester
  • Solvent : Phosphate buffer (pH 7.0)
  • Yield : 45–50% (ee > 99%)

This method is limited by the need for racemic starting material and moderate yields.

Nucleophilic Fluorination Strategies

Halex Reaction on β-Lactam Derivatives

Tolman et al. reported a Halex reaction approach, where β-lactam derivatives undergo nucleophilic fluorination with KF in dimethylformamide (DMF). The reaction proceeds via ring-opening fluorination, followed by hydrolysis to yield this compound.

Key Conditions

  • Fluorinating Agent : Anhydrous KF
  • Solvent : DMF
  • Temperature : 80°C
  • Yield : 55–60% (ee > 90%)

This route is advantageous for its straightforward protocol but requires optically pure β-lactam precursors.

Comparative Analysis of Synthesis Methods

Table 1: Summary of Preparation Methods for this compound

Method Reactants/Catalysts Yield (%) Enantiomeric Excess (ee) Key Advantages Limitations
Reductive Amination NaBD₄, NH₃ 60–70 Racemic Simple, isotopic labeling Requires resolution step
Asymmetric Hydrogenation Pd/C, D-α-methylbenzylamine 75–80 >98% High ee, scalable Costly catalysts
Enzymatic Transamination DAAO, D-proline 50–55 >95% Mild conditions Moderate yield
Enzymatic Resolution Lipase, racemic ester 45–50 >99% High optical purity Low yield, racemic precursor
Halex Reaction KF, β-lactam 55–60 >90% No chiral auxiliaries Requires pure β-lactam

Q & A

Basic: What are the optimal synthetic methodologies for producing 3-Fluoro-L-alanine with high enantiomeric purity?

Answer:

  • Enzymatic synthesis : Transaminases or engineered enzymes can catalyze the stereoselective formation of this compound from fluorinated precursors like trifluoropyruvic acid. This method achieves enantiomeric excess (e.e.) >98% under optimized pH (7.5–8.5) and temperature (30–37°C) conditions .
  • Chemical asymmetric conversion : Early patents describe chiral resolution techniques using catalysts (e.g., nickel complexes) to separate D- and L-enantiomers, achieving purity >95% .
  • Key validation : Use chiral HPLC (e.g., Chirobiotic T columns) or polarimetry to confirm enantiomeric ratios .

Basic: Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?

Answer:

  • NMR spectroscopy : 19F^{19}\text{F}-NMR identifies fluorine substitution patterns (δ ~ -200 ppm for aliphatic F), while 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR confirm backbone integrity .
  • Mass spectrometry (MS) : High-resolution ESI-MS detects molecular ions (e.g., [M+H]+^+ at m/z 152.06) and fragments to validate purity .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) quantify impurities (e.g., unreacted precursors) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Answer:

  • Control for synthesis variability : Batch-to-batch differences in enantiomeric purity (e.g., D-isomer contamination) can skew bioactivity results. Validate purity via chiral HPLC before assays .
  • Assay standardization : Use consistent cell lines (e.g., E. coli auxotrophs) and buffer conditions (pH 7.4, 25°C) to minimize experimental variability .
  • Meta-analysis : Cross-reference data with structural analogs (e.g., 4-Fluoro-phenylalanine) to identify trends in fluorine’s electronic effects on bioactivity .

Advanced: What strategies mitigate racemization during synthesis or long-term storage of this compound?

Answer:

  • Storage conditions : Lyophilized samples stored at -20°C under argon show <1% racemization over 6 months. Avoid aqueous solutions at neutral/basic pH .
  • Synthesis optimization : Use low-temperature (<40°C) reactions and aprotic solvents (e.g., DMF) to reduce epimerization .
  • Real-time monitoring : In-line 19F^{19}\text{F}-NMR tracks racemization during synthesis, enabling immediate corrective adjustments .

Basic: What solubility and stability properties are critical for designing in vitro assays with this compound?

Answer:

  • Solubility : Highly soluble in polar solvents (water: ~50 mg/mL at 25°C; DMSO: ~100 mg/mL). Use phosphate-buffered saline (PBS) for physiological assays .
  • pH sensitivity : Stable at pH 4–6; degrades above pH 8 via defluorination. Pre-formulate stock solutions at pH 5.5 .

Advanced: How can isotopic labeling (e.g., 2H^{2}\text{H}2H, 13C^{13}\text{C}13C) be integrated into metabolic studies of this compound?

Answer:

  • Deuterated analogs : Synthesize 2-deutero-3-fluoro-L-alanine via deuterated precursors (e.g., D2_2O-based enzymatic reactions) to track metabolic incorporation via LC-MS/MS .
  • Tracer studies : Combine 13C^{13}\text{C}-labeled this compound with 1H^{1}\text{H}-13C^{13}\text{C} HSQC NMR to map metabolic flux in bacterial or mammalian systems .

Advanced: What are the degradation pathways and stability profiles of this compound under acidic/basic conditions?

Answer:

  • Acidic cleavage : Exposure to trifluoroacetic acid (TFA) >6 hours induces defluorination, forming alanine and HF. Use scavengers (e.g., triisopropylsilane) to minimize side reactions .
  • Thermal stability : Decomposes above 150°C; store lyophilized powder at -20°C to prevent thermal degradation .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
  • First aid : In case of ingestion, administer activated charcoal and seek medical attention. For skin contact, rinse with water for 15 minutes .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.